1-(Bromomethyl)bicyclo[2.2.1]heptane
Description
Significance of Bridged Bicyclic Systems in Modern Organic Chemistry
Bridged bicyclic compounds are molecules in which two rings share three or more common atoms, creating a distinctive three-dimensional structure. This arrangement results in a conformationally rigid framework, a feature that significantly influences the molecule's chemical reactivity and stereochemistry. Unlike flexible acyclic or monocyclic systems, the constrained nature of bridged systems allows for precise control over the spatial orientation of substituents.
This structural rigidity is of paramount importance in various fields of chemistry. It provides a robust platform for studying reaction mechanisms and stereoelectronic effects. Furthermore, the inherent ring strain within many bridged bicyclic systems, such as the bicyclo[2.2.1]heptane skeleton, can be harnessed to drive specific chemical transformations that might otherwise be difficult to achieve. nih.gov The unique stereochemistry of these systems also gives rise to exo-endo isomerism, which describes the orientation of substituents relative to the main bridge of the molecule. A key principle governing the reactivity of these systems is Bredt's Rule, which posits that a double bond cannot be placed at a bridgehead carbon if it would introduce excessive ring strain, a concept that dictates feasible reaction pathways.
Overview of Norbornane-Derived Compounds in Synthetic Strategies
Bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662), and its derivatives are quintessential examples of bridged bicyclic systems that have found widespread application in organic synthesis. The norbornene moiety, in particular, is a versatile synthon due to the strain of its double bond, which makes it highly reactive in various cycloaddition and rearrangement reactions. researchgate.net
The rigid norbornane scaffold serves as an excellent template for stereoselective synthesis. Functional groups can be introduced with a high degree of control over their spatial arrangement, which is crucial for the synthesis of complex target molecules like natural products and pharmaceuticals. rsc.org For instance, the cleavage of specific bonds within a functionalized norbornane derivative can lead to the formation of highly substituted cyclopentane (B165970) rings with well-defined stereochemistry. nih.gov This strategy has been pivotal in the synthesis of prostaglandins (B1171923) and other biologically active compounds. Moreover, norbornene-based monomers are valuable in polymer chemistry for producing polymers with unique properties.
Specific Structural Features and Bridgehead Substitution in 1-(Bromomethyl)bicyclo[2.2.1]heptane
This compound is a derivative of the norbornane framework distinguished by a bromomethyl (-CH2Br) group attached to a bridgehead carbon. Bridgehead atoms are the carbons at which the rings are joined and are sterically hindered and electronically distinct from other positions in the molecule.
The functionalization of a bridgehead position in the bicyclo[2.2.1]heptane system is a significant synthetic challenge. rsc.org The reactivity of these positions is often low due to steric hindrance and the geometric constraints imposed by the rigid skeleton. kyoto-u.ac.jp For example, SN2 reactions are impossible at the bridgehead carbon itself, and the formation of a carbocation (as in an SN1 reaction) can be destabilized.
The synthesis of compounds with functionality at the bridgehead, such as this compound, often requires specialized synthetic methods. Research into related structures shows that molecular rearrangements, such as the Wagner-Meerwein rearrangement, can be involved in the formation of bridgehead-substituted products from other precursors. mdpi.comresearchgate.net The presence of the bromomethyl group at the bridgehead makes this compound a valuable intermediate for further synthetic transformations, allowing for the introduction of a wide variety of other functional groups at this challenging position via nucleophilic substitution on the methyl carbon.
Table 1: Chemical and Physical Properties of this compound
Compound Names Mentioned
Table 2: List of Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCGALZJVRGRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569138 | |
| Record name | 1-(Bromomethyl)bicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61192-17-4 | |
| Record name | 1-(Bromomethyl)bicyclo[2.2.1]heptane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10569138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)bicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Bromomethyl Bicyclo 2.2.1 Heptane
Synthesis via Bromination of Bicyclo[2.2.1]heptane Derivatives
Direct bromination methods offer a concise route to the target compound, typically starting from precursors that already contain the bicyclo[2.2.1]heptane (also known as norbornane) framework.
Radical Bromination and Selective Functionalization at the Methyl/Methylene (B1212753) Position
One of the most direct conceptual routes to 1-(bromomethyl)bicyclo[2.2.1]heptane is the radical bromination of 1-methylbicyclo[2.2.1]heptane. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as light (hν) or a chemical initiator like AIBN (azobisisobutyronitrile). masterorganicchemistry.comlibretexts.orgchadsprep.com The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the methyl group to form a stable bridgehead methyl radical. masterorganicchemistry.com This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to yield the final product. libretexts.orgchadsprep.com
An alternative approach involves the selective functionalization of bicyclo[2.2.1]heptane-1-methanol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt (e.g., NaBr or LiBr). More directly, reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄) can be used to convert the primary alcohol directly to the corresponding bromide.
Table 1: Reagents for Radical Bromination and Alcohol Functionalization
| Method | Precursor | Key Reagents | Reaction Type |
|---|---|---|---|
| Radical Bromination | 1-Methylbicyclo[2.2.1]heptane | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or hν) | Free Radical Halogenation |
| Hydroxyl Conversion | Bicyclo[2.2.1]heptane-1-methanol | PBr₃, SOBr₂, or PPh₃/CBr₄ | Nucleophilic Substitution |
Oxidative Bromosulfonamidation Approaches Utilizing Norbornene Precursors
A sophisticated method for generating bridgehead-functionalized bicyclo[2.2.1]heptane systems involves the oxidative bromosulfonamidation of norbornene precursors, particularly derivatives like camphene (B42988). In a notable example, the reaction of camphene with benzenesulfonamide (B165840) and N-bromosuccinimide in acetonitrile (B52724) leads to a bicyclic sulfonamide derivative featuring a 1-(bromomethyl) group. mdpi.com
The proposed mechanism for this transformation is initiated by the electrophilic attack of a bromine cation (from NBS) on the exocyclic double bond of camphene. mdpi.com This is followed by a crucial Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, which shifts the carbon skeleton. mdpi.comdrugfuture.comwikipedia.org The resulting rearranged carbocation is then trapped by the sulfonamide nucleophile to yield the final product, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, in good yield. mdpi.com This reaction elegantly combines bromination, skeletal rearrangement, and C-N bond formation in a single step.
Multi-step Syntheses Incorporating the Bicyclo[2.2.1]heptane Skeleton
When direct functionalization is not feasible or desired, multi-step syntheses that build the bicyclic framework from simpler precursors provide a versatile alternative.
Diels-Alder Reaction Pathways for Norbornane (B1196662) Construction
The Diels-Alder reaction is a cornerstone for the synthesis of the norbornane skeleton. doi.orgresearchgate.net This [4+2] cycloaddition, typically between cyclopentadiene (B3395910) and a substituted alkene (dienophile), can be designed to introduce functionality that leads to the desired 1-(bromomethyl) group. acs.orgnih.gov For instance, a dienophile containing a hydroxymethyl equivalent or a group that can be readily converted to a hydroxymethyl or bromomethyl group can be employed. acs.org
After the initial cycloaddition to form the bicyclo[2.2.1]heptene ring system, subsequent steps are required. These often include reduction of the double bond (e.g., via catalytic hydrogenation) to form the saturated norbornane core, followed by functional group manipulations to install the bromomethyl group at the bridgehead position. acs.org The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted norbornene derivatives, which serve as precursors for the target compound. researchgate.netresearchgate.net
Radical Cyclization Strategies for Bridgehead-Substituted Systems
Radical cyclization offers a powerful method for constructing bicyclic systems with functionality at the bridgehead position. researchgate.netresearchgate.net This strategy involves the intramolecular cyclization of a radical precursor. For the synthesis of the bicyclo[2.2.1]heptane system, an appropriately substituted (4-methylenecyclohexyl)methyl radical can be generated. researchgate.netresearchgate.net
Table 2: Key Cyclization Strategies
| Strategy | Key Reaction | Typical Precursors | Core Transformation |
|---|---|---|---|
| Diels-Alder Pathway | [4+2] Cycloaddition | Cyclopentadiene, Functionalized Alkenes | Formation of bicyclo[2.2.1]heptene ring |
| Radical Cyclization | 5-exo-trig Cyclization | Substituted (4-methylenecyclohexyl)methyl halides | Formation of bicyclic skeleton from monocyclic radical |
Preparation from Related Polycyclic Precursors and Rearrangement Processes
Skeletal rearrangements of other polycyclic systems can be harnessed to produce the bicyclo[2.2.1]heptane framework. As discussed previously, the Wagner-Meerwein rearrangement is a key step in the oxidative bromosulfonamidation of camphene, transforming the initial carbon skeleton into the desired substituted norbornane structure. mdpi.comresearchgate.netlibretexts.org
Another relevant rearrangement is the Favorskii rearrangement, which involves the base-induced rearrangement of α-halo ketones. nrochemistry.comchemtube3d.comwikipedia.orgchemistry-reaction.com A suitably substituted and brominated bicyclo[3.2.1]octanone, for example, could potentially undergo a Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate, to yield a ring-contracted bicyclo[2.2.1]heptane carboxylic acid derivative. chemtube3d.comwikipedia.org This carboxylic acid could then be reduced to the corresponding alcohol and subsequently converted to this compound. Such rearrangement-based strategies provide non-obvious but effective routes to strained bicyclic systems. researchgate.net
Table of Mentioned Compounds
| Compound Name | Alternative Name(s) | Molecular Formula |
|---|---|---|
| This compound | 1-(Bromomethyl)norbornane | C₈H₁₃Br |
| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ |
| 1-Methylbicyclo[2.2.1]heptane | 1-Methylnorbornane | C₈H₁₄ |
| Azobisisobutyronitrile | AIBN | C₈H₁₂N₄ |
| Bicyclo[2.2.1]heptane-1-methanol | 1-(Hydroxymethyl)norbornane | C₈H₁₄O |
| Phosphorus tribromide | PBr₃ | |
| Triphenylphosphine | C₁₈H₁₅P | |
| Carbon tetrabromide | CBr₄ | |
| Camphene | C₁₀H₁₆ | |
| Benzenesulfonamide | C₆H₇NO₂S | |
| Acetonitrile | C₂H₃N | |
| N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | C₁₈H₂₄BrNO₂S | |
| Cyclopentadiene | C₅H₆ | |
| Tributyltin hydride | C₁₂H₂₈Sn |
Considerations for Industrial Synthesis and Scalability
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. The primary synthetic routes, including the bromination of bicyclo[2.2.1]heptane-1-methanol and the Hunsdiecker reaction of bicyclo[2.2.1]heptane-1-acetic acid, each present unique challenges and considerations for large-scale implementation.
The choice of brominating agent is also a significant cost driver. While elemental bromine is relatively inexpensive, its use on an industrial scale is accompanied by significant safety and handling challenges. N-Bromosuccinimide (NBS) is a common alternative in laboratory settings and is also used in industrial processes. Although often more expensive than bromine, NBS offers advantages in terms of handling and selectivity. A comparative cost analysis of potential synthetic routes is crucial for selecting the most economically favorable process.
Table 1: Comparative Analysis of Potential Industrial Synthetic Routes
| Factor | Route 1: Bromination of Bicyclo[2.2.1]heptane-1-methanol | Route 2: Hunsdiecker Reaction |
| Starting Material | Bicyclo[2.2.1]heptane-1-methanol | Bicyclo[2.2.1]heptane-1-acetic acid |
| Brominating Agent | HBr, PBr₃, or Appel reaction reagents | Elemental Bromine with a metal salt |
| Key Advantages | Potentially fewer steps if the alcohol is available. | Can be a high-yielding reaction. |
| Key Disadvantages | Reagents like PBr₃ can be hazardous. | Use of heavy metal salts (e.g., silver, mercury) can be costly and environmentally problematic. |
| Scalability Issues | Management of corrosive byproducts. | Stoichiometric use of expensive metal salts. |
Reaction Conditions and Process Control: Scaling up the synthesis requires careful optimization of reaction parameters to maintain yield and purity while ensuring safety. Exothermic reactions, such as bromination, need robust thermal management systems to prevent runaway reactions. The choice of solvent is also critical; it must be cost-effective, recyclable, and have a favorable safety and environmental profile. For instance, while chlorinated solvents might be used in the lab, their use is often restricted in industrial settings, prompting the need for alternative solvent screening.
Purification and Product Isolation: The purification of this compound on an industrial scale presents its own set of challenges. While laboratory-scale purification often relies on column chromatography, this method can be expensive and generate large volumes of solvent waste when scaled up. Alternative purification techniques more suited for industrial production include:
Distillation: If the boiling point of the product allows for sufficient separation from impurities, fractional distillation under reduced pressure is a preferred method due to its efficiency and scalability.
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a highly effective and economical purification method.
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
The development of a robust and scalable purification protocol is essential for achieving the high purity required for many applications of this compound.
Waste Management and Environmental Impact: Industrial chemical synthesis invariably generates waste streams that must be managed responsibly. The synthesis of this compound can produce various waste products, including spent brominating agents, solvent waste, and byproducts from the reaction. A green chemistry approach to process development would focus on minimizing waste generation at the source. This could involve:
Optimizing reaction conditions to maximize atom economy.
Selecting catalysts that can be easily recovered and reused.
Implementing solvent recycling programs.
For instance, in the Hunsdiecker reaction, replacing toxic heavy metal salts with more environmentally benign alternatives is a key consideration for industrial application.
Safety Considerations: The handling of hazardous materials is a primary concern in the industrial synthesis of this compound. Brominating agents, such as elemental bromine and phosphorus tribromide, are highly corrosive and toxic. Large-scale reactions involving these substances require specialized equipment and stringent safety protocols to protect workers and the environment. Process safety reviews, such as Hazard and Operability (HAZOP) studies, are essential to identify and mitigate potential risks associated with the large-scale production of this compound.
Stereochemical Considerations in 1 Bromomethyl Bicyclo 2.2.1 Heptane Chemistry
Control of Exo/Endo Selectivity in Synthetic Transformations
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane (B1196662) system, is characterized by two distinct stereochemical faces: exo and endo. The exo face is sterically more accessible, while the endo face is hindered by the ethano bridge. This difference in steric accessibility is the primary factor controlling the selectivity of reactions involving substituents on the ring.
In synthetic transformations, reagents typically approach the bicyclic system from the less hindered exo face, leading to a predominance of exo products. For instance, the epoxidation of norbornene derivatives with reagents like m-chloroperoxybenzoic acid (mCPBA) shows high exo-selectivity. researchgate.net Similarly, in the selective monohydrolysis of certain near-symmetric diesters attached to a norbornane skeleton, high exo-facial selectivity is observed, even when the reaction center is one covalent bond away from the ring itself. nih.gov This demonstrates the powerful and far-reaching influence of the bicyclic scaffold.
The choice of reagents and reaction conditions can sometimes be tuned to favor the endo product, although this is often more challenging. Achieving endo selectivity might require intramolecular delivery of a reagent or the use of specific catalysts that can overcome the inherent steric bias.
Table 1: Exo/Endo Selectivity in Epoxidation of 7-syn-Substituted Norbornenes with mCPBA researchgate.net
| Substituent (X) at C7 | exo-Epoxide (%) | exo/endo Ratio |
|---|---|---|
| H | 99–99.5 | ~100 |
| Cl | 62.0 | 1.6 |
| Me | 55.0 | 1.2 |
| Br | 45.0 | 0.8 |
| t-Bu | 6–14 | 0.1 |
This interactive table illustrates how the steric bulk of a substituent at the C7 position influences the facial selectivity of epoxidation. As the substituent size increases, the approach to the exo face becomes more hindered, leading to a decrease in the formation of the exo-epoxide.
Influence of Bridged Bicyclic Architecture on Stereochemical Outcomes
The rigid, bridged structure of 1-(bromomethyl)bicyclo[2.2.1]heptane is its most defining feature, locking the cyclohexane (B81311) ring into a strained boat conformation. stackexchange.com This rigidity eliminates the chair-boat conformational equilibria seen in simple cyclohexanes, thereby fixing the spatial relationship between substituents. uci.edufiveable.me This conformational lock has profound consequences for reactivity and stereochemical outcomes.
The bicyclic scaffold restricts rotational freedom, which is a key factor in enhancing stereochemical control during reactions. Nucleophilic attack, for example, on a carbonyl group attached to the bicyclo[2.2.1]heptane skeleton, will preferentially occur from the exo face to avoid steric clash with the C7 methylene (B1212753) bridge and the endo hydrogens at C5 and C6. This predictable stereoselectivity makes the bicyclo[2.2.1]heptane moiety a valuable scaffold in asymmetric synthesis. The strain within the ring system, a result of the bridged architecture, can also influence reaction rates and pathways, sometimes enabling transformations that are difficult in more flexible acyclic or monocyclic systems.
Diastereoselective and Enantioselective Syntheses of Derivatives
The inherent chirality and predictable stereoselectivity of the bicyclo[2.2.1]heptane system make it a popular target and tool in asymmetric synthesis. nih.gov Derivatives are often synthesized through diastereoselective or enantioselective methods to produce compounds with specific three-dimensional arrangements.
Diastereoselective Syntheses: Many syntheses utilize the rigid frame to control the stereochemistry of newly formed chiral centers. For example, the alkylation of enolates derived from camphor, a well-known bicyclo[2.2.1]heptane derivative, often proceeds with high diastereoselectivity due to the steric shielding of one face of the enolate by the bicyclic structure. researchgate.net This principle is extended to various reactions, including aldol (B89426) condensations and Michael additions, where the existing stereocenters of the bicyclic core direct the approach of incoming reagents.
Enantioselective Syntheses: Organocatalysis and transition-metal catalysis have enabled highly enantioselective syntheses of bicyclo[2.2.1]heptane derivatives from achiral starting materials. rsc.orgrsc.org For instance, formal [4+2] cycloaddition reactions can be catalyzed by chiral amines or phosphoric acids to produce functionalized bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. rsc.orgrsc.org Furthermore, the bicyclo[2.2.1]heptane scaffold itself is incorporated into chiral auxiliaries, such as bornanesultam, which are used to induce chirality in a wide range of chemical transformations. rsc.org
A notable synthesis involving a bromomethyl group is the reaction of camphene (B42988) with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide, which yields N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide through a process involving a Wagner-Meerwein rearrangement. mdpi.com
Conformational Analysis and Stereoisomerism of Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane system is conformationally rigid, existing in a strained boat conformation. stackexchange.comuci.edu Unlike cyclohexane, it cannot undergo ring flipping. This rigidity is a cornerstone of its stereochemistry. The parent, unsubstituted bicyclo[2.2.1]heptane is an achiral molecule possessing a plane of symmetry. However, substitution can readily introduce chirality.
Stereoisomerism: The introduction of a single substituent, as in this compound, does not necessarily create a stereocenter at the point of attachment if it is at a bridgehead (C1 or C4). However, the molecule as a whole can become chiral depending on the substitution pattern. For instance, substitution at C2, C3, C5, or C6 can generate multiple stereoisomers. In 2,2-dibromobicyclo[2.2.1]heptane, for example, stereocenters are present, leading to the possibility of enantiomeric pairs. doubtnut.com The rigid structure prevents a trans arrangement across the one-carbon bridge, which would induce excessive strain. doubtnut.com
The possible stereoisomers for substituted bicyclo[2.2.1]heptanes can include enantiomers and diastereomers, arising from the chiral centers on the ring and the fixed exo/endo positions of the substituents. researchgate.net The number and type of possible isomers depend entirely on the position and nature of the substituents on the bicyclic framework.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.1]heptane (Norbornane) |
| m-Chloroperoxybenzoic acid (mCPBA) |
| 2,2-Dibromobicyclo[2.2.1]heptane |
| Camphor |
| Bornanesultam |
| Camphene |
| Benzenesulfonamide |
| N-Bromosuccinimide (NBS) |
Derivatization and Advanced Synthetic Applications of the Bicyclo 2.2.1 Heptane Scaffold
Synthesis of Novel Functionalized Bicyclo[2.2.1]heptane Derivatives
The functionalization of the bicyclo[2.2.1]heptane core allows for the generation of a diverse array of molecules with tailored properties. Synthetic strategies often target the introduction of various functional groups at different positions of the bicyclic system.
Halogenated Analogues and Halogen Exchange Reactions (e.g., Bromine to Fluorine Displacement)
Halogenated bicyclo[2.2.1]heptane derivatives are crucial intermediates in organic synthesis, serving as precursors for a wide range of transformations. The introduction of halogens can be achieved through various methods, and subsequent halogen exchange reactions provide pathways to other valuable analogues.
A notable transformation is the displacement of bromine by fluorine. While direct displacement on the bromomethyl group of 1-(bromomethyl)bicyclo[2.2.1]heptane is not extensively documented in readily available literature, the synthesis of related fluorinated compounds, such as 1-(bromomethyl)-4-fluorobicyclo[2.2.1]heptane, has been reported. This suggests that halogen exchange reactions or the introduction of fluorine at other positions of the bicyclic ring are feasible synthetic routes. The selective displacement of a bromine atom at a bridgehead position by fluorine can be a challenging yet valuable transformation, often requiring specific reagents and conditions to overcome the steric hindrance and electronic effects of the bicyclic system.
The reactivity of the bromomethyl group itself is a key feature of this compound. This primary bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, reaction with nucleophiles like hydroxide (B78521), alkoxides, or amines can lead to the corresponding alcohols, ethers, and amines, respectively. nih.gov
Derivatives with Modified Bridgehead Substituents
Modification of the substituent at the bridgehead position of the bicyclo[2.2.1]heptane scaffold is a key strategy for creating novel derivatives. Starting from this compound, the bromomethyl group serves as a handle for a variety of chemical transformations.
Nucleophilic substitution reactions are a primary method for modifying the bridgehead substituent. The bromine atom, being a good leaving group, can be readily displaced by a range of nucleophiles. nih.gov This allows for the synthesis of derivatives such as:
Alcohols: Through hydrolysis or reaction with hydroxide sources.
Ethers: By reaction with alkoxides.
Amines: Via reaction with ammonia (B1221849) or primary/secondary amines.
Azides: Through substitution with an azide (B81097) salt, which can then be reduced to a primary amine or used in click chemistry.
Thiols and Thioethers: By reaction with hydrosulfide (B80085) or thiolates.
These transformations provide access to a wide array of functionalized bicyclo[2.2.1]heptane derivatives with potential applications in various fields.
Incorporation into Complex Polycyclic Systems
The rigid bicyclo[2.2.1]heptane framework is an excellent building block for the construction of more complex polycyclic systems. The inherent strain and defined stereochemistry of the scaffold can be exploited in various cycloaddition and rearrangement reactions.
The Diels-Alder reaction is a powerful tool for constructing six-membered rings, and bicyclo[2.2.1]heptene derivatives are commonly used as dienophiles. While this compound itself is saturated, it can be a precursor to unsaturated derivatives that can participate in such reactions. Furthermore, the functional group at the bridgehead can be used to tether dienes or dienophiles, facilitating intramolecular Diels-Alder reactions to create intricate polycyclic architectures. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov
Ring-opening metathesis polymerization (ROMP) of bicyclo[2.2.1]heptene derivatives is another important strategy for creating polymeric materials with unique properties. mdpi.comresearchgate.netrsc.org Although this compound is not a direct monomer for ROMP due to its saturated nature, it can be converted into polymerizable derivatives.
This compound as a Versatile Intermediate in Organic Synthesis
The utility of this compound extends beyond simple derivatization. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules and materials.
Building Block for Complex Molecular Architectures
The bicyclo[2.2.1]heptane scaffold is present in numerous natural products and biologically active molecules. rsc.org this compound can serve as a key building block in the total synthesis of such compounds. The rigid framework allows for precise control over the spatial arrangement of substituents, which is often crucial for biological activity.
For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide demonstrates the utility of a similar brominated bicyclic compound in creating complex structures. mdpi.com The reaction involves the formation of a new sulfonamide bond and highlights the reactivity of the bicyclic system. While this example features a dimethylated analogue, it underscores the potential of this compound in similar synthetic strategies.
Precursor for Specialty Chemicals and Materials
The unique physical and chemical properties of the bicyclo[2.2.1]heptane ring system make it an attractive component for specialty chemicals and materials. The incorporation of this rigid scaffold can enhance thermal stability, and mechanical strength, and influence the optical properties of polymers and other materials.
This compound can be utilized as a precursor for monomers in polymerization reactions. For instance, the bromomethyl group can be converted to a polymerizable functional group, such as an amine, which can then be used to synthesize polyamides or polyimides. The resulting polymers would incorporate the rigid bicyclic unit into their backbone, potentially leading to materials with high glass transition temperatures and improved mechanical performance. The synthesis of fully alicyclic polyimides from 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane demonstrates the feasibility of incorporating this scaffold into high-performance polymers. researchgate.net
Furthermore, derivatives of this compound can be used as ligands for catalysis or as building blocks for functional materials with specific applications in electronics or separation technologies. google.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(bromomethyl)bicyclo[2.2.1]heptane. The electronic properties of the parent bicyclo[2.2.1]heptane are characterized by its strained sigma bonds. The introduction of the -CH2Br group at the C1 position significantly modifies the electronic landscape.
The bromine atom, being highly electronegative, exerts a strong inductive effect (-I), withdrawing electron density from the methylene (B1212753) group and, to a lesser extent, from the bicyclic core. This electronic perturbation influences the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For this compound, the HOMO is expected to be localized primarily on the C-C and C-H sigma bonds of the cage structure, while the LUMO is likely to be centered around the antibonding σ* orbital of the C-Br bond.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Bicyclo[2.2.1]heptane (Calculated) | -7.5 to -8.5 | 1.0 to 2.0 | 8.5 to 10.5 |
| 1-Bromobicyclo[2.2.1]heptane (Inferred) | Lowered due to -I effect | Lowered (σ* C-Br) | Reduced |
| This compound (Inferred) | Slightly lowered | Lowered (σ* C-Br) | Reduced |
Note: The values for 1-bromobicyclo[2.2.1]heptane and this compound are inferred based on the known electronic effects of the substituents on the parent bicyclo[2.2.1]heptane scaffold.
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key area of interest is its susceptibility to nucleophilic substitution reactions.
Given its structure as a neopentyl-type halide, SN2 reactions at the methylene carbon are expected to be sterically hindered. The bulky bicyclo[2.2.1]heptyl group impedes the backside attack required for an SN2 mechanism.
The possibility of an SN1 reaction involves the formation of a primary carbocation, 1-(bicyclo[2.2.1]heptan-1-yl)methyl cation, upon departure of the bromide ion. While primary carbocations are generally unstable, the focus of mechanistic inquiry often shifts to the stability of the carbocation at the bridgehead position in related compounds. Bridgehead halides like 1-bromobicyclo[2.2.1]heptane are notoriously unreactive in SN1 reactions. This is because the resulting bridgehead carbocation cannot achieve the ideal trigonal planar geometry due to the rigid, strained ring system. This inability to planarize leads to significant angle strain, making the carbocation intermediate energetically unfavorable. Although the carbocation in the case of this compound is not directly at the bridgehead, the steric strain of the bicyclic system would still play a role in the stability of any cationic intermediate.
Computational studies can model the reaction coordinates for both SN1 and SN2 pathways, calculating the energies of reactants, transition states, intermediates, and products. Such calculations would likely confirm a high activation barrier for both pathways, suggesting that this compound is relatively unreactive under standard nucleophilic substitution conditions.
| Reaction Pathway | Key Intermediate/Transition State | Predicted Activation Energy |
| SN1 | 1-(Bicyclo[2.2.1]heptan-1-yl)methyl cation | High |
| SN2 | Pentacoordinate transition state | High |
Prediction of Spectroscopic Properties and Conformational Energies
Quantum chemical methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. For a molecule with a rigid structure like this compound, these predictions can be particularly accurate.
The prediction of 1H and 13C NMR spectra typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
The bicyclo[2.2.1]heptane skeleton has a characteristic NMR spectrum due to its unique geometry and symmetry. The bridgehead protons and carbons have distinct chemical shifts, as do the methylene protons in the ethano and methano bridges. The introduction of the bromomethyl group at C1 would cause significant downfield shifts for the adjacent carbons and protons due to the electronegativity of the bromine atom. The protons of the bromomethyl group itself would appear as a singlet in the 1H NMR spectrum, with a chemical shift characteristic of a primary alkyl bromide.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Bridgehead CH (C4) | ~2.3 | ~36 |
| Bridge CH2 (C2, C3, C5, C6) | 1.2 - 1.8 | 29-30 |
| Bridge CH2 (C7) | ~1.5 | ~38 |
| Bridgehead C (C1) | - | ~45-50 |
| CH2Br | ~3.4 | ~40-45 |
Note: These are estimated values based on typical chemical shifts for bicyclo[2.2.1]heptane derivatives and the known effects of a bromomethyl substituent.
Conformational analysis of this compound is relatively straightforward due to the rigidity of the bicyclic core. The primary conformational flexibility arises from the rotation around the C1-C(methylene) bond. Quantum chemical calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. It is expected that the staggered conformations of the bromomethyl group relative to the C-C bonds of the bicyclic cage would be the most stable.
Molecular Modeling and Dynamics Simulations for Bicyclo[2.2.1]heptane Systems
Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent. For bicyclo[2.2.1]heptane systems, MD simulations can be used to study their conformational dynamics, solvation, and transport properties.
In an MD simulation of this compound in a solvent like water or a nonpolar organic solvent, the rigid bicyclic cage would exhibit primarily rotational and translational motion. The bromomethyl group would show torsional flexibility around the C1-C(methylene) bond. The simulations can provide information on the preferred orientation of the bromomethyl group and the time scales of its conformational changes.
Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the solubility and partitioning behavior of the compound. The simulations would also reveal the structure of the solvent around the molecule, highlighting any specific interactions, such as weak hydrogen bonding between the bromine atom and protic solvent molecules.
These simulations are valuable for understanding how the rigid and sterically demanding nature of the bicyclo[2.2.1]heptane scaffold influences the behavior of its derivatives in a condensed phase, which is essential for applications in materials science and medicinal chemistry.
Future Research Directions and Emerging Areas
Development of Green and Sustainable Synthetic Methodologies for Brominated Bicyclo[2.2.1]heptanes
Future efforts in the synthesis of brominated bicyclo[2.2.1]heptanes will likely prioritize the development of environmentally benign and sustainable methodologies. Traditional bromination methods often rely on stoichiometric reagents and halogenated solvents, which pose environmental concerns. The field is moving towards catalytic and more atom-economical approaches.
Key research directions include:
Catalytic Bromination: Investigating the use of catalysts to facilitate the selective bromination of the bicyclo[2.2.1]heptane core, potentially using safer bromine sources than elemental bromine.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for exothermic bromination reactions, and allow for easier scale-up.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods for the synthesis and functionalization of these bicyclic systems could provide highly selective and environmentally friendly alternatives.
Solvent-free or Green Solvents: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a critical aspect of green chemistry that can be applied to the synthesis of these compounds.
Exploration of Novel Catalytic Approaches for Enhanced Selectivity and Efficiency
The development of new catalytic systems is crucial for accessing functionalized bicyclo[2.2.1]heptanes with high levels of control over stereochemistry and regioselectivity. Recent advances in catalysis offer promising avenues for the synthesis of brominated derivatives.
Emerging catalytic strategies include:
Pyridine-Boronyl Radical Catalysis: This approach has been successfully used for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes and alkenes to synthesize the bicyclo[2.2.1]heptane core. acs.orgnih.gov Future work could explore the incorporation of bromine-containing substrates in these reactions.
Palladium Catalysis: Palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Developing palladium-catalyzed methods for the direct C-H bromination of the bicyclo[2.2.1]heptane skeleton or for cross-coupling reactions involving brominated precursors would be highly valuable.
Binary Catalytic Systems: The use of cooperative catalysts, such as an aminotriphenolate Al(III) complex and a bromide salt, has been shown to be effective in the synthesis of related aza-bicyclo[2.2.1]heptanes. nih.govresearchgate.net Similar systems could be designed for the efficient synthesis of brominated analogues.
Investigation of Unexplored Reactivity Patterns for the Bridgehead Bromomethyl Group
The bridgehead position of the bicyclo[2.2.1]heptane system imposes significant steric and electronic constraints that can lead to unusual reactivity. The bromomethyl group at the C1 position is a key functional handle for further transformations, and its reactivity is not yet fully explored.
Areas for future investigation include:
Nucleophilic Substitution Reactions: While SN1 reactions at the bridgehead carbon are disfavored due to the strain of the resulting carbocation, the reactivity of the adjacent bromomethyl group in substitution reactions warrants further study. quora.com The rigid framework may influence reaction rates and stereochemical outcomes in unexpected ways.
Elimination Reactions: The potential for elimination reactions involving the bromomethyl group and adjacent protons could lead to the formation of novel, strained alkenes. researchgate.net
Rearrangement Reactions: The strained nature of the bicyclic system makes it susceptible to rearrangements, such as the Wagner-Meerwein rearrangement, especially under conditions that promote carbocation formation. researchgate.netmdpi.com The influence of the bridgehead bromomethyl group on the course of these rearrangements is an area ripe for exploration.
Radical Reactions: The C-Br bond in the bromomethyl group can be a precursor for radical generation. Investigating radical-mediated additions, cyclizations, and other transformations could open up new synthetic pathways.
Mechanistic Investigations of Biological Interactions with Strained Hydrocarbons (as a research area)
Recent studies have highlighted the genotoxic and toxic effects of some strained bicyclo[2.2.1]heptane derivatives. plos.orgscispace.comresearchgate.net This has opened up a new research area focused on understanding the mechanisms by which these strained hydrocarbons interact with biological systems.
Key research questions to be addressed include:
Generation of Reactive Oxygen Species (ROS): Studies on 2,2'-bis(bicyclo[2.2.1]heptane) suggest that its toxicity may arise from the generation of ROS. plos.orgscispace.com Further research is needed to elucidate the mechanism of ROS formation and to determine if this is a general property of strained bicyclic systems.
DNA Damage: The observed genotoxicity and induction of the SOS response in bacteria by some bicyclo[2.2.1]heptane derivatives point to interactions with DNA. plos.orgresearchgate.net Mechanistic studies are required to identify the nature of the DNA damage and the reactive intermediates involved.
Structure-Activity Relationships: A systematic investigation of how modifications to the bicyclo[2.2.1]heptane scaffold, including the introduction of a bromomethyl group, affect biological activity and toxicity will be crucial for designing safer compounds and for potential therapeutic applications. nih.gov The rigid, three-dimensional structure of these molecules makes them interesting scaffolds for drug discovery. fiveable.mersc.org
Design and Synthesis of Advanced Materials Incorporating the Bicyclo[2.2.1]heptane Unit
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive building block for the creation of advanced materials with unique properties. The bromomethyl group in 1-(bromomethyl)bicyclo[2.2.1]heptane provides a convenient anchor for polymerization or for grafting onto other material surfaces.
Future research in this area could focus on:
Polymers of Intrinsic Microporosity (PIMs): The incorporation of the bulky and rigid bicyclo[2.2.1]heptane unit can disrupt polymer chain packing, leading to materials with high free volume and microporosity. mdpi.comed.ac.uk These materials are promising for applications in gas separation and storage.
Thermostable Polymers: Polyimides and other polymers derived from bicyclo[2.2.1]heptane monomers have shown excellent thermal stability and mechanical properties. mdpi.com Further exploration of new polymer architectures based on this scaffold could lead to novel high-performance materials.
Liquid Crystalline Polymers: The rigid bicyclic unit can act as a mesogen, leading to the formation of liquid crystalline phases in polymers. jst.go.jp
Functional Materials: The bromomethyl group can be used to introduce a wide range of functional groups, allowing for the tailoring of material properties such as hydrophobicity, optical properties, and chemical reactivity.
Q & A
Q. What are the recommended synthetic routes for 1-(bromomethyl)bicyclo[2.2.1]heptane, and how can reaction efficiency be optimized?
The primary synthesis involves the Hunsdiecker reaction modified by Cristol and Firth. Starting from 1-carboxybicyclo[2.2.1]heptane, bromination is performed using dibromomethane as a solvent. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of substrate to brominating agent.
- Temperature : Reactions are typically conducted under reflux conditions (~110°C).
- Work-up : Neutralization of residual bromine with sodium thiosulfate.
Grignard methylation attempts (e.g., with methylmagnesium bromide) yield low conversion (~5% 1-methyl derivative) due to steric hindrance from the bicyclic framework. Prolonged heating (18+ hours) and solvent optimization (e.g., cyclohexane) marginally improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Vapor-Phase Chromatography (VPC) : Resolves bicycloheptane derivatives (e.g., 1-methyl vs. unreacted bromide) using 10% QF-1 columns at 40°C .
- Mass Spectrometry (MS) : Identifies fragmentation patterns (e.g., m/z 110 for 1-methylbicycloheptane) .
- NMR : Distinguishes bridgehead protons (δ 1.5–2.5 ppm) and bromomethyl groups (δ 3.3–3.7 ppm) .
Q. What are the key physicochemical properties of this compound?
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in substitution reactions?
The bicyclic framework imposes steric constraints , limiting nucleophilic attack at the bromomethyl group. For example:
- Grignard reactions : Methylmagnesium bromide achieves only 5% methylation due to hindered access to the electrophilic carbon .
- SN2 mechanisms : Unfavored due to the rigid bicyclic structure; SN1 pathways dominate in polar solvents (e.g., ether/cyclohexane mixtures) .
Q. What stereochemical considerations arise in derivatives of this compound?
The bicyclo[2.2.1]heptane core exhibits bridgehead stereochemistry , influencing regioselectivity. For example:
Q. How is this compound utilized in drug candidate development?
The bicyclo[2.2.1]heptane scaffold is a privileged structure in bioactive molecules:
Q. What computational insights guide the design of high-energy-density derivatives?
Theoretical studies (DFT, MD simulations) predict:
- Detonation velocity : ~8.5 km/s for nitramine-functionalized derivatives.
- Thermal stability : Decomposition onset at ~250°C due to strained ring energetics .
| Parameter | Value (Derivative Example) | Reference |
|---|---|---|
| Heat of Formation (HOF) | +450 kJ/mol | |
| Density | 1.65 g/cm³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
